molecular formula C13H22O3 B14252497 Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate CAS No. 273928-94-2

Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate

Cat. No.: B14252497
CAS No.: 273928-94-2
M. Wt: 226.31 g/mol
InChI Key: BPIFUFUBAQZRFT-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate is an organic compound with a complex structure that includes both ester and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate typically involves esterification reactions. One common method is the reaction between hex-2-en-1-ol and but-2-enoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.

    Substitution: Nucleophiles such as amines or thiols can react with the ester group under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active alcohol and acid components, which may interact with biological pathways. The alkene group can participate in addition reactions, potentially modifying biomolecules and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-[(hex-2-en-1-yl)oxy]pent-2-enoate
  • Propan-2-yl 2-[(hex-2-en-1-yl)oxy]hex-2-enoate

Uniqueness

Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate is unique due to its specific combination of ester and alkene functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and various research fields.

Properties

CAS No.

273928-94-2

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

propan-2-yl 2-hex-2-enoxybut-2-enoate

InChI

InChI=1S/C13H22O3/c1-5-7-8-9-10-15-12(6-2)13(14)16-11(3)4/h6,8-9,11H,5,7,10H2,1-4H3

InChI Key

BPIFUFUBAQZRFT-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCOC(=CC)C(=O)OC(C)C

Origin of Product

United States

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